Diethylglycolic acid p-tolylhydrazide
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Overview
Description
Diethylglycolic acid p-tolylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from diethylglycolic acid and p-tolylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylglycolic acid p-tolylhydrazide typically involves the reaction of diethylglycolic acid with p-tolylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethylglycolic acid p-tolylhydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Diethylglycolic acid p-tolylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential anticonvulsant and antitremor activities
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethylglycolic acid p-tolylhydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethylglycolic acid m-tolylhydrazide: Similar in structure but with different positional isomers.
Nicotinic acid hydrazide derivatives: These compounds share the hydrazide functional group and have similar biological activities.
Uniqueness
Diethylglycolic acid p-tolylhydrazide is unique due to its specific structural features and the combination of diethylglycolic acid with p-tolylhydrazine. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3166-52-7 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-N'-(4-methylphenyl)butanehydrazide |
InChI |
InChI=1S/C13H20N2O2/c1-4-13(17,5-2)12(16)15-14-11-8-6-10(3)7-9-11/h6-9,14,17H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
LZDXGLQZGQQTMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NNC1=CC=C(C=C1)C)O |
Origin of Product |
United States |
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